molecular formula C15H13ClFNOS B5724113 2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide

2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide

Cat. No. B5724113
M. Wt: 309.8 g/mol
InChI Key: JQGKUOLDPAFGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide, also known as CFA, is a compound that has been widely used in scientific research for its unique properties. It is a thioamide derivative of acetanilide and has shown promising results in various studies related to inflammation, pain, and cancer.

Mechanism of Action

The exact mechanism of action of 2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory cytokines. 2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide has also been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects
2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the serum and tissues of animals. 2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide has also been shown to reduce pain in animal models of neuropathic pain and inflammatory pain.

Advantages and Limitations for Lab Experiments

2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. It has also been shown to have low toxicity and can be administered orally or intraperitoneally. However, 2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO). 2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide can also cause skin irritation and should be handled with care.

Future Directions

There are several future directions for the study of 2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide. One potential area of research is the development of 2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide derivatives with improved solubility and potency. Another area of research is the investigation of the potential anti-cancer properties of 2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide and its derivatives. The role of 2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide in the regulation of TRPV1 channels and its potential use in the treatment of pain and inflammation also requires further investigation.

Synthesis Methods

The synthesis of 2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide involves the reaction of 2-chlorobenzyl chloride with thiourea followed by the reaction of the resulting intermediate with 4-fluoroaniline. The final product is obtained by acetylation of the amine group using acetic anhydride. The purity of 2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide can be improved by recrystallization from ethanol.

Scientific Research Applications

2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide has been extensively used in scientific research for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. 2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide has also been studied for its potential anti-cancer properties. It has been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNOS/c16-14-4-2-1-3-11(14)9-20-10-15(19)18-13-7-5-12(17)6-8-13/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGKUOLDPAFGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6392979

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